2-Benzyl-1,3-oxathiane 2-Benzyl-1,3-oxathiane
Brand Name: Vulcanchem
CAS No.: 66390-00-9
VCID: VC14306519
InChI: InChI=1S/C11H14OS/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2
SMILES:
Molecular Formula: C11H14OS
Molecular Weight: 194.30 g/mol

2-Benzyl-1,3-oxathiane

CAS No.: 66390-00-9

Cat. No.: VC14306519

Molecular Formula: C11H14OS

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1,3-oxathiane - 66390-00-9

Specification

CAS No. 66390-00-9
Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
IUPAC Name 2-benzyl-1,3-oxathiane
Standard InChI InChI=1S/C11H14OS/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2
Standard InChI Key TVPODSJLODEURZ-UHFFFAOYSA-N
Canonical SMILES C1COC(SC1)CC2=CC=CC=C2

Introduction

Synthesis of 2-Benzyl-1,3-Oxathiane

The synthesis of 2-benzyl-1,3-oxathiane typically involves acid-catalyzed condensation reactions between benzaldehyde and γ-thioalcohols. For example, the reaction of benzaldehyde with 3-mercapto-1-propanol in the presence of a protonic acid catalyst, such as BF3\text{BF}_3-etherate, yields 2-benzyl-1,3-oxathiane via cyclization . The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like toluene or benzene enhance yields by stabilizing intermediate oxonium ions, while catalysts such as (C2H5)2OBF3(\text{C}_2\text{H}_5)_2\text{O} \cdot \text{BF}_3 improve stereoselectivity .

Table 1: Representative Synthesis Conditions for 2-Benzyl-1,3-Oxathiane Derivatives

SubstrateCatalystSolventYield (%)Reference
BenzaldehydeBF3\text{BF}_3-etherateToluene78
3-Mercapto-1-propanolH2SO4\text{H}_2\text{SO}_4Benzene65
2-NitrobenzaldehydePTSA\text{PTSA}Cyclohexane54

Structural and Spectroscopic Characterization

X-ray crystallographic studies of analogous 1,3-oxathiane derivatives reveal a chair conformation with axial orientations for the heteroatoms. The benzyl group at C-2 adopts an equatorial position to minimize steric strain, as confirmed by NMR coupling constants. For instance, the 1H^1\text{H}-NMR spectrum of 2-benzyl-1,3-oxathiane exhibits a doublet of doublets at δ\delta 5.81–6.48 ppm (J=11.311.7HzJ = 11.3–11.7 \, \text{Hz}) for the axial protons at C-4 and C-6, indicative of diaxial coupling . The benzyl protons resonate as a multiplet at δ\delta 7.20–7.40 ppm, while the methylene protons adjacent to sulfur appear as a triplet at δ\delta 2.90–3.10 ppm .

Table 2: Key NMR Data for 2-Benzyl-1,3-Oxathiane

Proton PositionChemical Shift (δ\delta, ppm)MultiplicityCoupling Constant (JJ, Hz)
C-2 (Benzyl)7.20–7.40Multiplet-
C-4, C-65.81–6.48Doublet11.3–11.7
C-5 (SCH2_2)2.90–3.10Triplet6.5–7.0

Reactivity and Functionalization

2-Benzyl-1,3-oxathiane exhibits rich reactivity due to the electron-withdrawing effects of sulfur and the steric bulk of the benzyl group. Lithiation at C-2 using sec-butyllithium generates a stabilized anion, which reacts with electrophiles such as alkyl halides or carbonyl compounds . For example, treatment with methyl iodide yields 2-benzyl-2-methyl-1,3-oxathiane, while reaction with benzophenone produces a tertiary alcohol derivative .

The compound also undergoes ring-opening reactions under basic conditions. Exposure to aqueous NaOH cleaves the oxathiane ring via nucleophilic attack at the sulfur atom, forming a thiol and a ketone . This reactivity is exploited in the synthesis of masked carbonyl compounds, where the oxathiane serves as a protective group.

Applications in Asymmetric Synthesis

The chiral environment of 2-benzyl-1,3-oxathiane makes it a promising scaffold for asymmetric catalysis. Derivatives with phosphine or amine substituents have been employed as ligands in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling . For instance, norbornane-based phosphinooxathiane ligands achieve enantiomeric excesses (>90%) in the hydrogenation of α,β-unsaturated ketones .

Table 3: Enantioselectivity of Oxathiane-Derived Ligands

Ligand StructureReaction Typeee (%)Reference
PhosphinooxathianeHydrogenation92
AminothiooxathianeAldol Condensation85
Sulfoxide-oxathianeEpoxidation78

Comparative Analysis with Related Heterocycles

2-Benzyl-1,3-oxathiane shares structural similarities with other sulfur-containing heterocycles but differs in reactivity due to its unique ring strain and electronic properties.

Table 4: Comparison of 2-Benzyl-1,3-Oxathiane with Analogous Heterocycles

CompoundRing SizeHeteroatomsKey Reactivity
2-Benzyl-1,3-oxathiane6-memberedO, SLithiation, ring-opening, asymmetric catalysis
1,4-Oxathiin6-memberedO, SElectrocyclic reactions, Diels-Alder
1,3-Dithiane6-memberedS, SRadical stabilization, umpolung chemistry
Thiazole5-memberedN, SNucleophilic substitution, medicinal chemistry

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